Diacetyl Phloroglucinol, specifically 2,4-diacetylphloroglucinol, is a natural phenolic compound primarily produced by certain strains of the bacterium Pseudomonas fluorescens. This compound is recognized for its broad-spectrum antibiotic properties and plays a significant role in biocontrol, particularly in suppressing plant pathogens. It is synthesized through a polyketide biosynthetic pathway involving the phlABCDE operon, which facilitates its production from malonyl-CoA via phloroglucinol and monoacetylphloroglucinol intermediates .
2,4-Diacetylphloroglucinol is classified as a secondary metabolite and is predominantly found in various bacteria, including Pseudomonas protegens, Lysobacter gummosus, and Pseudomonas aurantiaca. These organisms utilize the compound to enhance their competitiveness against phytopathogens in their environment .
The synthesis of 2,4-diacetylphloroglucinol can be achieved through several methods:
The molecular structure of 2,4-diacetylphloroglucinol can be represented as follows:
2,4-Diacetylphloroglucinol undergoes various chemical reactions, including:
The hydrolytic mechanism involves nucleophilic attack by water coordinated by a zinc ion at the active site of the enzyme, highlighting its specificity and efficiency in catalysis .
The mechanism by which 2,4-diacetylphloroglucinol exerts its biological effects involves several pathways:
Studies indicate that the minimum inhibitory concentrations for various pathogens demonstrate the compound's efficacy as a biocontrol agent in agricultural settings .
Analytical techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and gas chromatography-mass spectrometry (GC-MS) are utilized for characterization and quantification of 2,4-diacetylphloroglucinol .
2,4-Diacetylphloroglucinol has several significant applications:
The biosynthesis of the broad-spectrum antibiotic 2,4-diacetylphloroglucinol (DAPG) in Pseudomonas fluorescens is governed by a conserved 6.5-kb genomic locus. This locus was first characterized in detail in the biocontrol strain P. fluorescens Q2-87, where it contains six open reading frames organized into a core operon and flanking regulatory elements [1]. The central component is the phlACBD operon, responsible for the enzymatic steps of DAPG assembly. This operon is transcriptionally linked and co-expressed. Flanking this operon are phlE, located upstream and encoding a putative major facilitator superfamily (MFS) efflux protein implicated in DAPG export, and phlF, situated downstream and encoding a TetR family transcriptional repressor that negatively regulates the phlACBD operon [1] [3]. This compact organization – biosynthetic operon flanked by dedicated export and regulatory genes – suggests tight evolutionary selection for coordinated expression and function essential for DAPG production and its ecological role in biocontrol.
Gene | Function | Protein Family/Features | Reference |
---|---|---|---|
phlA | Required for conversion of MAPG to DAPG; potential role in MAPG synthesis | Homology to FabH (lacks active site Cys); | [1] [10] |
phlC | Required for conversion of MAPG to DAPG; potential role in MAPG synthesis | Similarity to thiolase domains | [1] [10] |
phlB | Required for conversion of MAPG to DAPG; potential role in MAPG synthesis | No significant homology to known proteins | [1] |
phlD | Type III Polyketide Synthase; synthesizes phloroglucinol (PG) or monoacetylphloroglucinol (MAPG) | Chalcone/Stilbene Synthase Homology; Active site Cys | [1] [3] [10] |
phlE | Putative efflux protein; exports DAPG (and possibly intermediates) | Major Facilitator Superfamily (MFS) transporter | [1] [4] |
phlF | Transcriptional repressor; binds operator to repress phlACBD transcription | TetR Family Regulator | [1] [2] [3] |
phlH | Transcriptional regulator; modulates phlG expression and DAPG hydrolysis | TetR Family Regulator (Often near cluster) | [2] [3] |
phlG | Hydrolase; converts DAPG back to MAPG | Alpha/Beta Hydrolase fold | [2] [3] |
The phlACBDE operon encodes the enzymatic machinery for the stepwise biosynthesis of DAPG, a type III polyketide metabolite. The core reaction is initiated by PhlD, a type III polyketide synthase (PKS). Extensive biochemical studies, particularly on PhlD from P. fluorescens Pf-5, have resolved the initial biosynthetic step: PhlD catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol (PG) via iterative decarboxylation and cyclization (Claisen condensation), not the condensation of malonyl-CoA with acetoacetyl-CoA as initially hypothesized in some strains [10]. This establishes PhlD unequivocally as a phloroglucinol synthase [10].
The subsequent acetylation steps transforming PG into DAPG require the combined action of PhlA, PhlC, and PhlB. While the precise enzymatic mechanism and stoichiometry remain under investigation, heterologous expression studies in Escherichia coli provide clear functional insights:
These results demonstrate that PhlACB form an enzymatic complex responsible for the acetylation of PG to MAPG and then to DAPG. The required acetyl donor is likely acetyl-CoA, though the exact mechanism (single complex vs. sequential actions) is still being elucidated. In vitro reconstitution suggests the PhlABC complex can catalyze an acetyl transfer between two molecules of MAPG, yielding DAPG and PG [10]. Finally, PhlE functions post-biosynthesis, acting as an efflux pump to transport DAPG out of the bacterial cell, protecting the producer from potential self-inhibition and enabling its antibiotic function in the environment [1] [4].
Step | Substrate(s) | Product | Primary Enzyme(s) | Notes |
---|---|---|---|---|
1 | 3x Malonyl-CoA | Phloroglucinol (PG) | PhlD (Type III PKS) | Decarboxylative condensation & cyclization (Claisen). PhlD = PG synthase. |
2 | PG + Acetyl Donor (Ac-CoA?) | Monoacetylphloroglucinol (MAPG) | PhlACB Complex | Acetylation at the 2-position. Requires functional PhlA, C, and B. |
3 | MAPG + Acetyl Donor (Ac-CoA?) | 2,4-Diacetylphloroglucinol (DAPG) | PhlACB Complex | Second acetylation, typically at the 4-position. |
4 | DAPG (intracellular) | DAPG (extracellular) | PhlE (Efflux Pump) | Export protects producer and enables environmental activity. |
DAPG biosynthesis is subject to sophisticated multi-layered regulation, integrating environmental cues and intercellular signaling to balance the metabolic cost of production with the ecological benefits. Key regulators include phlF, phlG, and phlH:
phlF (Repressor): The phlF gene, located downstream of the phlACBD operon, encodes a TetR-family transcriptional repressor. PhlF protein binds to operator sequences within the phlA promoter region, physically blocking RNA polymerase access and repressing transcription of the entire phlACBD operon [1] [3]. This repression is crucial for preventing constitutive expression. PhlF's activity is itself modulated by DAPG or pathway intermediates; at sufficient intracellular concentrations, these molecules can bind PhlF, causing a conformational change that reduces its DNA-binding affinity, thereby derepressing the operon and enabling positive auto-induction of DAPG synthesis under productive conditions [1] [3].
phlG (Hydrolase - Catabolic Regulation): The phlG gene encodes a specific hydrolase that catalyzes the reverse reaction of the final acetylation step, converting DAPG back to MAPG [2] [3]. This activity provides a mechanism for the cell to rapidly modulate the levels of bioactive DAPG. phlG expression is not part of the main phlACBD operon and is often found elsewhere in the genome or near other regulators like phlH. Its expression can be influenced by environmental factors and other regulators, allowing fine-tuning of DAPG pools.
phlH (Regulator of phlG - Interspecies Signaling): Crucially, recent research has unveiled PhlH as a key sensor for interspecies signaling. PhlH, another TetR-family regulator, typically represses the expression of phlG [2] [3]. Strikingly, studies in P. fluorescens 2P24 and Pf-5 demonstrated that pyoluteorin (Plt), an antibiotic produced by co-inhabiting Pseudomonas strains (e.g., P. protegens), acts as an effector molecule for PhlH. Pyoluteorin binds directly to PhlH, causing derepression of phlG. Increased PhlG levels then lead to the hydrolysis of DAPG to MAPG [2]. This mechanism represents a sophisticated cross-talk where pyoluteorin, at sub-inhibitory concentrations, acts as an interspecies signal to downregulate DAPG biosynthesis in non-pyoluteorin-producing pseudomonads, potentially minimizing direct competition or coordinating niche partitioning in the rhizosphere. PhlF can also directly sense pyoluteorin, enhancing its repressive activity on the phlACBD operon [2]. Thus, both phlF and phlH integrate the pyoluteorin signal to suppress DAPG production at the levels of both synthesis (phlACBD repression via PhlF) and stability (phlG derepression leading to DAPG hydrolysis via PhlH).
The phylogenetic distribution of the DAPG biosynthetic cluster challenges the long-held assumption that DAPG production is a monophyletic trait restricted to specific subgroups within the P. fluorescens complex. Comprehensive genomic analyses reveal a picture of polyphyly and horizontal gene transfer (HGT):
Distribution within Pseudomonas: While prevalent in the P. corrugata (e.g., P. brassicacearum, P. kilonensis) and P. protegens (e.g., P. protegens, P. thivervalensis) subgroups of the P. fluorescens group, the phl cluster is also found in unexpected Pseudomonas species like P. gingeri and the more distantly related Pseudomonas sp. OT69, which falls outside the P. fluorescens group [5] [9]. Ancestral character state reconstruction strongly supports multiple independent acquisition events of the DAPG biosynthetic cluster within the Pseudomonas genus, rather than a single ancestral origin followed by vertical descent [5] [9]. Synteny analyses further support this, showing variations in the genomic context and flanking genes of the phl cluster across different Pseudomonas phylogenetic groups.
Beyond Pseudomonas - Betaproteobacteria: Perhaps the most striking evidence for HGT comes from the discovery of functional DAPG biosynthetic gene clusters in the genus Chromobacterium (Betaproteobacteria), specifically in strains of C. vaccinii (e.g., CR1, CR5, DSM 25150) isolated from Brazilian aquatic environments [3] [6] [7]. The phl cluster genes (phlACBDE) in C. vaccinii show high sequence identity to those found in P. fluorescens, but reside within a genomic region otherwise typical of Chromobacterium. Crucially, phylogenetic analysis of the key enzyme PhlD places the Chromobacterium sequences firmly within clades dominated by P. fluorescens group sequences, not with other Chromobacterium genes [3] [6]. This incongruence between the species tree (based on core housekeeping genes like rpoB, gyrB, rrs) and the phlD gene tree provides robust evidence for horizontal transfer of the entire phl operon from a Pseudomonas donor (likely within the P. fluorescens group) into an ancestor of C. vaccinii [3] [6]. Heterologous expression of the C. vaccinii phlACB genes in E. coli confirmed the functionality of the transferred cluster, enabling the conversion of PG to DAPG [6] [7]. Trace amounts of DAPG were also detected in wild-type C. vaccinii cultures.
Mechanism and Impact: The exact mechanisms of HGT (conjugation, transduction, transformation) remain to be fully elucidated for the phl cluster. However, the operon's compact size (~6.5 kb) and frequent association with mobile genetic elements or genomic islands in some strains facilitate its transfer. This HGT significantly expands the ecological niches where DAPG-mediated biocontrol or microbial competition might occur, beyond the proteobacterial class Gammaproteobacteria into the Betaproteobacteria. It underscores the evolutionary mobility of ecologically advantageous secondary metabolite pathways.
Bacterial Genus/Group | Class | Example Species/Strains | Evidence | Evolutionary Implication | Reference |
---|---|---|---|---|---|
Pseudomonas fluorescens Group | Gammaproteobacteria | P. protegens, P. brassicacearum, P. kilonensis, P. thivervalensis | Gene presence, DAPG detection, mutational studies, biocontrol assays. | Ancestral within specific subgroups but acquired multiple times. | [1] [5] [9] |
Other Pseudomonas spp. | Gammaproteobacteria | P. gingeri, Pseudomonas sp. OT69 | Gene presence, genomic context analysis. | Acquisition via HGT into lineages outside P. fluorescens group. | [5] [9] |
Chromobacterium spp. | Betaproteobacteria | C. vaccinii (CR1, CR5, DSM 25150T) | Gene presence (high identity to P. fluorescens), PhlD phylogeny incongruent with species tree, trace DAPG detection, heterologous expression functional. | Horizontal Gene Transfer (HGT) from Pseudomonas (P. fluorescens group). | [3] [6] [7] |
Other Betaproteobacteria Genera | Betaproteobacteria | (Identified in genomic studies, specific genera not listed here) | Gene presence (mentioned as occurring). | HGT events independent of Chromobacterium acquisition. | [5] [9] |
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